molecular formula C22H20FN3O2S B10918589 N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918589
M. Wt: 409.5 g/mol
InChI Key: KAHSSGDVHLAVOR-UHFFFAOYSA-N
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Description

N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions . The thiophene and fluorophenyl groups can be introduced through specific halogenation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl and thiophene groups can interact with enzymes and receptors, modulating their activity . The oxazolo-pyridine core may also play a role in binding to nucleic acids or proteins, influencing cellular pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-butyl-3-(2-fluorophenyl)-N-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20FN3O2S/c1-3-4-11-26(2)22(27)15-13-17(18-10-7-12-29-18)24-21-19(15)20(25-28-21)14-8-5-6-9-16(14)23/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

KAHSSGDVHLAVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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